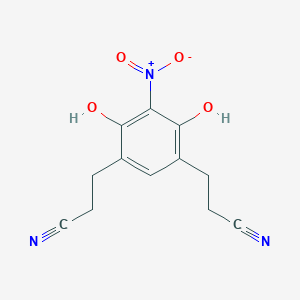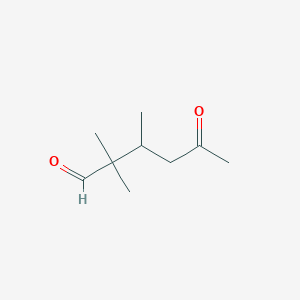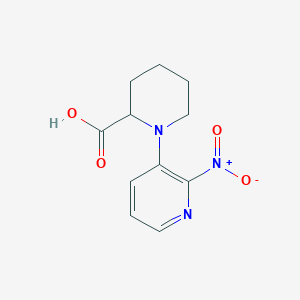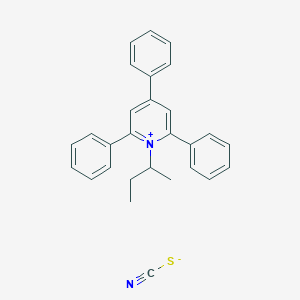![molecular formula C14H18N2O3 B14379225 2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide CAS No. 90074-88-7](/img/structure/B14379225.png)
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a benzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide typically involves the reaction of 2-hydroxybenzoic acid with piperidine and an appropriate acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)acetic acid: Similar structure but with an acetic acid group.
Uniqueness
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide is unique due to its specific combination of a piperidine ring and a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
90074-88-7 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
2-(2-oxo-2-piperidin-1-ylethoxy)benzamide |
InChI |
InChI=1S/C14H18N2O3/c15-14(18)11-6-2-3-7-12(11)19-10-13(17)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H2,15,18) |
Clave InChI |
IYQMRAXTTBZXNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)COC2=CC=CC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)

![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)




![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)

![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)

